molecular formula C26H29N5O2 B13101095 (4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One

(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One

Cat. No.: B13101095
M. Wt: 443.5 g/mol
InChI Key: QTAONPFQLNZKSD-QVHXHXEWSA-N
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Description

(S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the oxazolidinone ring through cyclization reactions.
  • Introduction of the pyridine and pyrimidine rings via coupling reactions.
  • Functional group modifications to introduce the amino group and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one might be explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Interference with cellular processes: The compound could disrupt cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazolidinones, pyridine derivatives, and pyrimidine derivatives. Examples could be:

  • Linezolid (an oxazolidinone antibiotic)
  • Pyridoxine (vitamin B6, a pyridine derivative)
  • 5-Fluorouracil (a pyrimidine derivative used in cancer treatment)

Uniqueness

The uniqueness of (S)-3-(trans-4-(6-Amino-5-(pyrimidin-2-yl)pyridin-3-yl)cyclohexyl)-5,5-dimethyl-4-phenyloxazolidin-2-one lies in its combination of functional groups and stereochemistry, which may confer specific properties and activities not found in other compounds.

Properties

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

(4S)-3-[4-(6-amino-5-pyrimidin-2-ylpyridin-3-yl)cyclohexyl]-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C26H29N5O2/c1-26(2)22(18-7-4-3-5-8-18)31(25(32)33-26)20-11-9-17(10-12-20)19-15-21(23(27)30-16-19)24-28-13-6-14-29-24/h3-8,13-17,20,22H,9-12H2,1-2H3,(H2,27,30)/t17?,20?,22-/m0/s1

InChI Key

QTAONPFQLNZKSD-QVHXHXEWSA-N

Isomeric SMILES

CC1([C@@H](N(C(=O)O1)C2CCC(CC2)C3=CC(=C(N=C3)N)C4=NC=CC=N4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(N(C(=O)O1)C2CCC(CC2)C3=CC(=C(N=C3)N)C4=NC=CC=N4)C5=CC=CC=C5)C

Origin of Product

United States

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